molecular formula C14H26O8S B3075810 Propargyl-PEG6-Ms CAS No. 1036204-62-2

Propargyl-PEG6-Ms

Cat. No.: B3075810
CAS No.: 1036204-62-2
M. Wt: 354.42 g/mol
InChI Key: QIFZLEBUWOVSTB-UHFFFAOYSA-N
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Description

Propargyl-PEG6-Ms is a polyethylene glycol (PEG) derivative containing a propargyl group and a mesyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The mesyl group is a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Propargyl-PEG6-Ms is a PEG derivative containing a propargyl group and a Ms group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of this compound involves the formation of a stable triazole linkage . This is achieved through a reaction between the propargyl group of this compound and azide-bearing compounds or biomolecules, catalyzed by copper .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . This compound, being a PEG derivative, plays a crucial role in this process .

Pharmacokinetics

The pharmacokinetics of this compound is largely influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of the reagent in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to the modification of these targets, potentially altering their function or properties.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper, which is needed as a catalyst for the reaction . Additionally, the hydrophilic PEG spacer can increase the water solubility of the reagent in an aqueous environment , potentially influencing its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG6-Ms can be synthesized through nucleophilic substitution reactions. The propargyl group is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration. The synthesis involves the reaction of propargyl alcohol with mesyl chloride in the presence of a base, typically under mild conditions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the preparation of propargyl alcohol and its subsequent reaction with mesyl chloride. The reaction conditions are optimized to ensure high yield and purity, with the product being purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG6-Ms undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl-PEG6-Ms has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer PEG spacer, which enhances its solubility in aqueous media and improves its bioavailability. This makes it more suitable for applications in drug delivery and bioconjugation compared to its shorter counterparts .

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZLEBUWOVSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194353
Record name 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036204-62-2
Record name 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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